
3-Chloro-2-methyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methyloxane is an organic compound with the molecular formula C5H9ClO. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the oxane ring. It is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyloxane typically involves the chlorination of 2-methyloxane. One common method is the reaction of 2-methyloxane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the chlorination of 2-methyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
化学反应分析
Types of Reactions: 3-Chloro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction Reactions: It can be reduced to form 2-methyloxane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (NaOR), and ammonia (NH3).
Major Products Formed:
科学研究应用
3-Chloro-2-methyloxane has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-2-methyloxane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .
相似化合物的比较
2-Methyloxolane: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in addition reactions compared to 3-Chloro-2-methyloxane.
3-Chloro-2-methylphenylhydrazine: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a methyl group on the oxane ring. This structural feature imparts specific reactivity patterns, making it valuable in various chemical syntheses and industrial applications .
属性
CAS 编号 |
53107-05-4 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC 名称 |
3-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
InChI 键 |
SOYDWGXULTWHLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



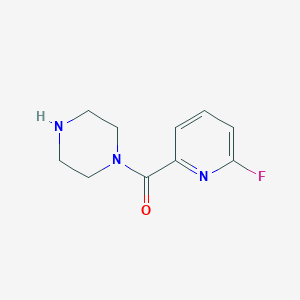
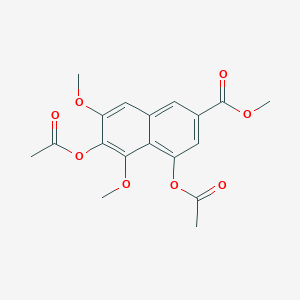
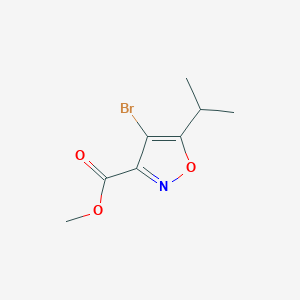
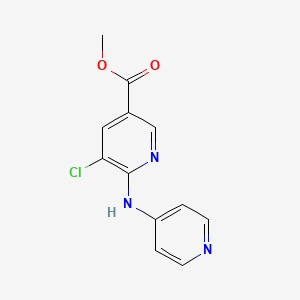
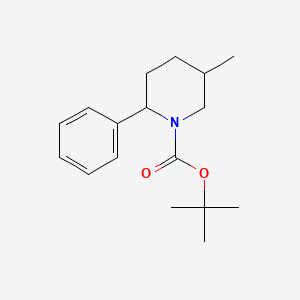
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
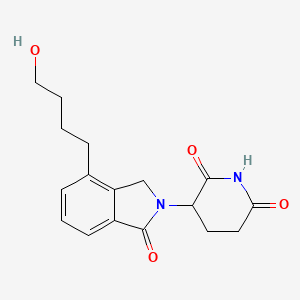
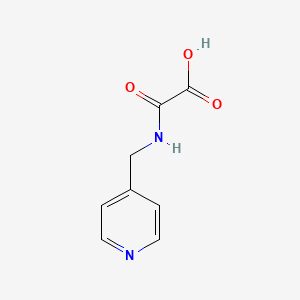
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
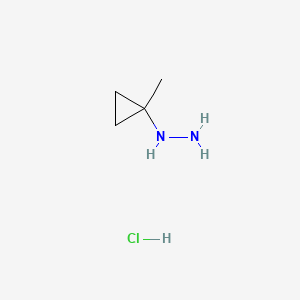
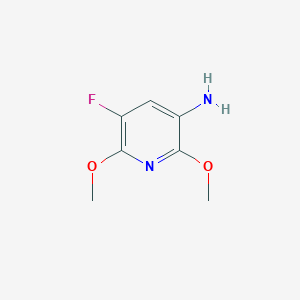
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
